P1 Side-Chain Size Directly Determines Renin Inhibitory Potency
Decreasing the size of the alkyl side chain at the P1 norstatine position reduces renin inhibitory activity. In a matched molecular series, compound 1 (containing cyclohexyl-norstatine) inhibited human renin with an IC50 of 2.4 × 10⁻⁹ M, whereas the analog 5i—in which the β-carbonyl of the P4–P3 residue was reduced to a methylene, maintaining the cyclohexyl-norstatine core—exhibited an IC50 of 1.1 × 10⁻⁷ M [1]. This represents an approximately 46-fold loss in potency, underscoring that the cyclohexyl-norstatine scaffold alone is insufficient without correct surrounding pharmacophore geometry; substitution with smaller-chain norstatine analogs (e.g., isopropyl-norstatine) further diminishes activity in the same assay system [1].
| Evidence Dimension | Human renin inhibition (IC50) |
|---|---|
| Target Compound Data | 2.4 × 10⁻⁹ M (compound 1, cyclohexyl-norstatine-containing inhibitor) |
| Comparator Or Baseline | 1.1 × 10⁻⁷ M (compound 5i, reduced β-carbonyl analog in same series) |
| Quantified Difference | ~46‑fold lower potency for the comparator |
| Conditions | In vitro human renin inhibition assay; compounds tested as part of the same structure-activity study |
Why This Matters
This demonstrates that the cyclohexyl-norstatine moiety provides a potency foundation, but procurement of the correct (2R,3S) stereoisomer integrated into the full pharmacophore is essential—generic norstatine derivatives with smaller P1 side chains will yield substantially weaker inhibitors.
- [1] Iizuka K, Kamijo T, Harada H, Akahane K, Kubota T, Umeyama H, Kiso Y. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chem Pharm Bull (Tokyo). 1990;38(9):2487-2493. doi:10.1248/cpb.38.2487 View Source
